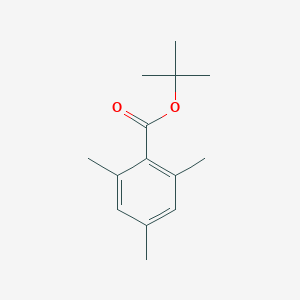
tert-butyl 2,4,6-trimethylbenzoate
Overview
Description
Tert-butyl 2,4,6-trimethylbenzoate (TBT) is a synthetic compound used in a variety of industrial and scientific applications. It is a colorless, flammable liquid with a sweet, pungent odor and is insoluble in water. TBT is an ester of tert-butyl alcohol and 2,4,6-trimethylbenzoic acid and is commonly used as a solvent in organic chemistry. It is also used as a flavoring and fragrance agent in food products, as a preservative in pharmaceuticals, and as a surfactant in cosmetics and personal care products. In addition, TBT is used in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Scientific Research Applications
Hydrolysis Mechanism Studies
The acid-catalyzed hydrolysis of tert-butyl 2,4,6-trimethylbenzoate has been studied, revealing activation energies characteristic of alkyl–oxygen fission. These findings are significant for understanding the reaction mechanisms of esters in chemical processes (Stimson, 1955).
Bismuth-Based Synthesis
Research has explored the synthesis of various chemical compounds like 3,5-di-tert-butyl-4-hydroxybenzoic acid, using this compound in processes involving bismuth-based C-H bond activation and CO2 insertion chemistry (Kindra & Evans, 2014).
Fujiwara-Moritani Reactions
In organic synthesis, tert-butyl perbenzoate (a related compound) has been used as a substitute for benzoquinone in Fujiwara-Moritani reactions, which are important for creating carbon-carbon bonds under mild conditions (Liu & Hii, 2011).
Reactivity in Organometallic Chemistry
The reactivity of this compound and related compounds has been investigated in organometallic chemistry, particularly in the preparation of N-heterocyclic carbene–borane and its reactions with carbon dioxide and tert-butyl isocyanate (Winkler et al., 2015).
Photolysis Studies
The kinetics of singlet and triplet states of tert-butyl aroylperbenzoates (related compounds) have been studied using laser flash photolysis. This research contributes to a better understanding of radical reactions in organic chemistry (S. and Neckers, 2004).
Bulky Group Substitution in Chemistry
This compound has been used in research on the substitution of bulky groups on N,N′-diaryl N-heterocyclic carbenes. This is significant for developing new organometallic complexes and catalysts (Jacquemard et al., 2013).
properties
IUPAC Name |
tert-butyl 2,4,6-trimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-9-7-10(2)12(11(3)8-9)13(15)16-14(4,5)6/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYYIVRHRFGITB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



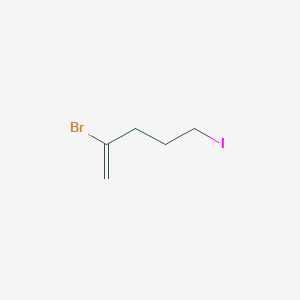

![3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B6599282.png)


![phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate](/img/structure/B6599314.png)
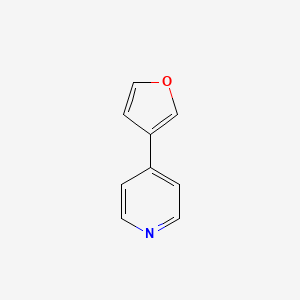



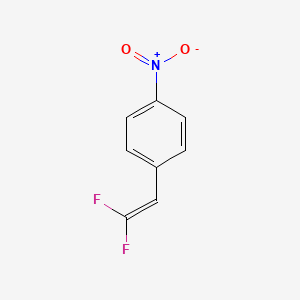
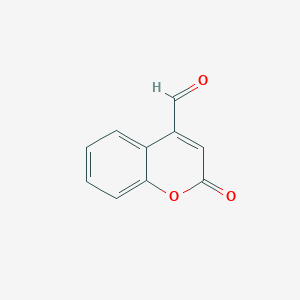
![5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol](/img/structure/B6599374.png)
